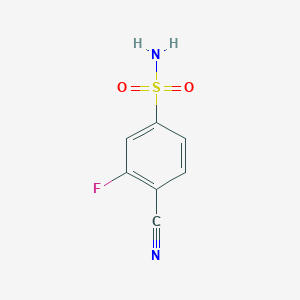

4-Cyano-3-fluorobenzenesulfonamide

Description

4-Cyano-3-fluorobenzenesulfonamide, with the CAS Number 928139-30-4, is a solid organic compound. sigmaaldrich.combiosynth.com Its molecular structure is characterized by a benzene (B151609) ring substituted with a cyano group, a fluorine atom, and a sulfonamide group. The precise arrangement of these groups on the aromatic ring gives rise to its specific chemical properties and reactivity, making it a valuable building block in synthetic chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 928139-30-4 biosynth.com |

| Molecular Formula | C₇H₅FN₂O₂S sigmaaldrich.com |

| Molecular Weight | 200.19 g/mol sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

| Flash Point | 150 °C biosynth.com |

| SMILES String | NS(=O)(=O)c1ccc(F)c(c1)C#N sigmaaldrich.com |

| InChI Key | HVKUPIBRYPDOBG-UHFFFAOYSA-N sigmaaldrich.com |

The unique characteristics of this compound are derived from the interplay of its three key functional groups: sulfonamide, cyano, and fluoro. Each of these moieties imparts specific properties that are highly valued in organic and medicinal chemistry.

The sulfonamide group (-SO₂NH₂) is a cornerstone in drug discovery. nih.gov Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide scaffold has been integral to the development of a vast array of therapeutic agents. nih.govresearchgate.net This functional group is found in drugs with a wide range of applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov The ability of the sulfonamide group to form strong hydrogen bonds and interact with biological targets makes it a privileged structure in medicinal chemistry. nih.gov

The cyano group (-C≡N) is a versatile functional group in organic synthesis. It serves as a key intermediate in the formation of various other functional groups, such as carboxylic acids, amines, and amides. In medicinal chemistry, the cyano group can act as a bioisostere for other groups, influence the electronic properties of a molecule, and participate in crucial binding interactions with protein targets.

The fluoro moiety (a fluorine atom) has a profound impact on the properties of organic molecules. Its introduction can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity. The high electronegativity and small size of the fluorine atom can lead to enhanced biological activity and improved pharmacokinetic profiles. The strategic placement of fluorine atoms is a common strategy in modern drug design to optimize the performance of lead compounds. researchgate.net

The history of chemical scaffolds related to this compound is rich and demonstrates the evolution of medicinal chemistry. The story of sulfonamides, in particular, marks a pivotal moment in the history of medicine.

The journey began in the early 20th century with the work of Gerhard Domagk, who discovered the antibacterial effects of a sulfonamide-containing dye called Prontosil in 1935. researchgate.netopenaccesspub.org This discovery, which earned Domagk the Nobel Prize, ushered in the era of synthetic antimicrobial agents. openaccesspub.org It was later found that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide. openaccesspub.org This breakthrough spurred the synthesis of thousands of sulfonamide derivatives, leading to the development of drugs with improved efficacy and broader applications. wikipedia.org

Beyond their initial use as antibacterials, the therapeutic potential of sulfonamides expanded to other areas. nih.gov For instance, observations of hypoglycemic side effects in patients treated with certain sulfonamides led to the development of the sulfonylurea class of antidiabetic drugs. openaccesspub.org Similarly, the diuretic properties of some sulfonamides paved the way for the creation of thiazide diuretics. wikipedia.org This historical progression highlights the importance of the sulfonamide scaffold as a versatile platform for drug discovery, a legacy that continues to inspire the design and synthesis of new therapeutic agents. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H5FN2O2S |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

4-cyano-3-fluorobenzenesulfonamide |

InChI |

InChI=1S/C7H5FN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,(H2,10,11,12) |

InChI Key |

BBOFDZHBJLGTMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)C#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Cyano 3 Fluorobenzenesulfonamide and Its Analogs

Direct Synthesis Approaches to Fluorinated and Cyanated Benzenesulfonamides

The construction of the 4-cyano-3-fluorobenzenesulfonamide scaffold can be approached by sequentially or concurrently introducing the cyano, fluoro, and sulfonamide functionalities onto the aromatic ring. The order of these introductions is critical to achieving the desired substitution pattern.

Sulfonylation Reactions in C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is fundamental to creating the benzenesulfonamide (B165840) core. Modern organic synthesis has seen a shift from traditional methods towards more sustainable, metal-free protocols for C-S bond formation. researchgate.net These reactions often involve the direct C-H sulfenylation or sulfonylation of arenes.

Key strategies for forming the aryl-sulfonyl bond include:

Reaction with Sulfonyl Halides: A common method involves the reaction of an activated aromatic ring with a sulfonyl chloride in the presence of a Lewis acid catalyst (Friedel-Crafts reaction). However, for deactivated or specifically substituted rings, direct sulfonylation can be challenging.

From Arylhydrazines and Thiols: Aryl sulfides can be synthesized via the C-S coupling of arylhydrazines and aryl thiols, which can then be oxidized to the corresponding sulfone or sulfonamide. mdpi.com

From Sulfonylhydrazides: Sulfonylhydrazides can serve as a source for the sulfonyl group in the synthesis of sulfones through denitrogenative C-S bond formation. mdpi.com

Transition Metal-Free Sulfenylation: Recent advancements have focused on transition metal-free C-H sulfenylation, which provides an environmentally benign route to aryl sulfides, precursors to sulfonamides. researchgate.net

A plausible route to this compound could involve the chlorosulfonylation of a precursor like 2-fluorobenzonitrile, followed by amination to form the sulfonamide.

Cyanation Methodologies: Radical and Nucleophilic Approaches

The introduction of a cyano group onto an aromatic ring is a crucial step. Both nucleophilic and radical-based methods are employed.

Nucleophilic Cyanation:

Sandmeyer Reaction: A classic and widely used method involves the conversion of an aniline (B41778) (amino group) to a diazonium salt, which is then displaced by a cyanide nucleophile, often from a copper(I) cyanide source. google.com For the target molecule, this would likely start from an aminofluorobenzenesulfonamide precursor.

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (like a halogen) is present at the target position and the ring is activated by electron-withdrawing groups, direct displacement with a cyanide salt is possible.

Palladium-Catalyzed Cyanation: Modern cross-coupling reactions provide a versatile route. Palladium catalysts can couple aryl halides, triflates, or sulfonium (B1226848) salts with cyanide sources like K₄[Fe(CN)₆] or acetone (B3395972) cyanohydrin. nih.govnsf.gov These reactions often proceed under base-free conditions and are tolerant of various functional groups. nih.gov

Radical Cyanation:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radical cations from electron-rich arenes like alkoxy arenes. nsf.govmorressier.com These radical cations can undergo nucleophilic attack by a cyanide source, leading to C-H or C-O bond cyanation. nsf.gov This method allows for functionalization under mild conditions. nih.gov

Decarboxylative Cyanation: Radical decarboxylation of carboxylic acids can generate alkyl radicals, which can then be trapped by a cyanation agent. researchgate.net

| Method | Substrate Type | Cyanide Source | Key Features | Citation |

|---|---|---|---|---|

| Sandmeyer Reaction | Aryl Diazonium Salts | CuCN | Classic, reliable method starting from anilines. | google.com |

| Palladium-Catalyzed Coupling | Aryl Halides/Sulfonium Salts | K₄[Fe(CN)₆] | Versatile, good functional group tolerance, often base-free. | nih.gov |

| Photoredox CRA-SNAr | Alkoxy Arenes | Acetone Cyanohydrin | Mild, transition-metal-free, selective for C-O bond cyanation. | nsf.govmorressier.com |

Fluorination Reactions: Electrophilic and Nucleophilic Considerations

Introducing a fluorine atom onto an aromatic ring can be achieved through either nucleophilic or electrophilic pathways. tcichemicals.com The choice of method depends on the substrate and the desired regioselectivity.

Nucleophilic Fluorination:

This approach typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride (B91410) anion source (e.g., KF, CsF). The Halex (halogen exchange) reaction is a common example, often performed in a high-boiling polar aprotic solvent. google.com For instance, 3-chloro-4-cyanobenzenesulfonamide could potentially be converted to the target compound using this method.

Electrophilic Fluorination:

This method uses a reagent that delivers an electrophilic fluorine ("F+"). wikipedia.org It is suitable for electron-rich aromatic or heteroaromatic rings. Reagents containing a nitrogen-fluorine (N-F) bond are the most common, valued for their stability and safety compared to older reagents like elemental fluorine. wikipedia.org

Prominent electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgacs.org These reagents can fluorinate activated C-H bonds, often with the aid of a transition metal catalyst. nih.gov The fluorination of tertiary sulfonamides has been successfully achieved using NFSI. nih.gov

| Approach | Reagent Type | Common Reagents | Mechanism | Citation |

|---|---|---|---|---|

| Nucleophilic | Fluoride Anion Source | KF, CsF | Nucleophilic Aromatic Substitution (SNAr) | tcichemicals.comgoogle.com |

| Electrophilic | Electrophilic Fluorine Source | NFSI, Selectfluor, NFOBS | Electrophilic Aromatic Substitution (SEAr) | wikipedia.orgacs.org |

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanisms behind key synthetic transformations provides insight into reaction outcomes, regioselectivity, and potential side reactions.

Role of N-Fluorobenzenesulfonimide (NFSI) in C-H Functionalization

N-Fluorobenzenesulfonimide (NFSI) is a remarkably versatile reagent in modern organic synthesis. nih.govchemicalbook.com While primarily known as a mild and effective electrophilic fluorinating agent, its utility extends to C-H amination and as an oxidant in catalytic cycles. wikipedia.orgchemicalbook.comorganic-chemistry.org

As a Fluorinating Agent: In the presence of palladium catalysts, NFSI can regioselectively fluorinate the C-H bonds of heteroaromatic compounds. nih.gov The mechanism often involves the coordination of a directing group to the metal center, followed by C-H activation and subsequent fluorination.

As an Aminating Agent: NFSI can also serve as a source of the bis(benzenesulfonyl)imidyl group in C-H amination reactions, catalyzed by metals like palladium or iron. nih.govchemicalbook.com

In Radical-Relay Reactions: Copper-catalyzed reactions using NFSI as an oxidant are effective for C(sp³)–H functionalization. rsc.org Mechanistic studies suggest that the reaction proceeds via a hydrogen-atom transfer (HAT) mechanism. An adduct formed between copper and the N-sulfonimidyl radical (˙NSI) is implicated as the key species that abstracts a hydrogen atom from the substrate. rsc.org This radical-relay mechanism provides high selectivity for certain C-H bonds, such as benzylic positions. rsc.org

The dual role of NFSI as both an amination and fluorination agent has been leveraged in Pd-catalyzed oxidative aminofluorination of vinyl arenes. chemicalbook.com

Radical-Mediated Cyano Group Migration Processes

Intramolecular cyano group migration is a powerful synthetic tool for accessing nitrile compounds that are otherwise difficult to prepare. mdpi.compreprints.org This process involves the translocation of a cyano group from one position to another within a molecule, mediated by a radical intermediate.

The general mechanism is believed to proceed through several steps: mdpi.compreprints.org

Radical Generation: An initial carbon-centered radical is generated in the substrate molecule. This can be achieved through various strategies, including hydrogen-atom transfer (HAT), halogen-atom transfer (XAT), or radical addition to a π-system. mdpi.com

Cyclization: The generated radical adds intramolecularly to the carbon-nitrogen triple bond of the cyano group.

β-Scission: The resulting cyclic iminyl radical intermediate undergoes β-scission. This cleavage breaks the original carbon-cyano bond, relocating the cyano group and forming a new, often more stable, carbon-centered radical.

Further Reaction: The newly formed radical can be trapped or participate in subsequent reaction steps to yield the final product.

This radical-mediated migration has proven to be a robust strategy for the site-selective functionalization of organic molecules. mdpi.compreprints.org Recently, related rearrangements, such as the di-π-ethane rearrangement of cyano groups, have been developed using visible-light energy-transfer catalysis, offering a complementary approach to radical translocation. acs.org

Computational Catalysis Studies in C-N and C-F Bond Formation

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in understanding and optimizing the formation of crucial chemical bonds like the carbon-nitrogen (C-N) and carbon-fluorine (C-F) bonds present in this compound. These theoretical calculations provide deep insights into reaction mechanisms, catalyst behavior, and the electronic factors governing these transformations.

C-N Bond Formation: The synthesis of the sulfonamide group (-SO₂NH₂) involves the formation of a sulfur-nitrogen bond, which is a specific type of C-N bond formation in a broader sense, as it links the nitrogen to the carbon framework of the benzene (B151609) ring via the sulfonyl group. The formation of C-N bonds is a cornerstone of organic synthesis. rsc.org Recent advancements have highlighted the efficacy of metal hydride-catalyzed hydroamination reactions, which avoid stoichiometric organometallic reagents and offer broad functional group compatibility. rsc.org Nickel hydride (NiH) catalysis, in particular, has emerged as a powerful tool for these transformations. rsc.org Computational studies in this area help to elucidate the intricate reaction mechanisms and guide the design of more efficient catalysts. rsc.org For sulfonamide derivatives, DFT calculations can model the coupling reaction between a substituted benzenesulfonyl chloride and an amine source, helping to predict reaction feasibility and outcomes. researchgate.net

C-F Bond Formation: The introduction of a fluorine atom onto an aromatic ring is a significant challenge due to the strength of the C-F bond. nih.gov Computational studies are crucial for developing new fluorination methods. One area of investigation involves a "fluoride-rebound" mechanism, which has been studied in the context of C(sp³)-CF₃ bond formation from Au(III) complexes. nih.gov This mechanism involves fluoride abstraction, migratory insertion, and subsequent C-F reductive elimination. nih.gov While this specific example relates to forming a CF₃ group, the mechanistic principles, such as the behavior of high-valent metal fluorides, are relevant. nih.govnih.gov The development of electrophilic fluorinating reagents like Selectfluor has been a major advance, and computational studies help to understand the single electron transfer processes that can be involved in their reactions with nucleophilic substrates. researchgate.net The synthesis of organofluorine compounds is of great interest, and catalytic methods are seen as a sustainable approach to forming C-F bonds selectively and efficiently. rsc.orgacsgcipr.org Theoretical calculations support these developments by modeling reaction pathways and transition states, thereby accelerating the discovery of novel and milder fluorination conditions applicable to the synthesis of molecules like this compound. researchgate.netrsc.org

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on the preparation and reaction of key precursors and intermediates. The strategic construction of the substituted benzene ring with the required functional groups is paramount.

Synthesis of Substituted Benzenesulfonyl Chlorides

Benzenesulfonyl chlorides are common precursors for sulfonamides. researchgate.netechemcom.com The synthesis of substituted variants, which would be required for this compound, follows established chemical principles. A primary method involves the reaction of the corresponding sodium benzene sulfonate salt with a chlorinating agent. prepchem.com

Classic methods for this transformation include:

Reaction with Phosphorus Pentachloride (PCl₅): Heating a dry sodium benzene sulfonate salt with PCl₅ is a well-established procedure. prepchem.comorgsyn.org The resulting benzenesulfonyl chloride is then isolated by adding water to the cooled reaction mixture, separating the oily layer, and purifying it via vacuum distillation. prepchem.comorgsyn.org

Reaction with Phosphorus Oxychloride (POCl₃): An alternative method uses phosphorus oxychloride. prepchem.comorgsyn.org This reaction often proceeds under similar conditions to the PCl₅ method and can offer good yields of the desired sulfonyl chloride. prepchem.com

These methods can be adapted for arenes with fluoro and cyano substituents, although the specific reaction conditions may need optimization to accommodate the electronic effects of these groups.

Table 1: Comparison of Synthetic Methods for Benzenesulfonyl Chloride

| Method | Reagents | Typical Conditions | Yield | Reference |

| Phosphorus Pentachloride Method | Sodium benzenesulfonate, PCl₅ | Heat at 150-170°C for 5-7 hours | ~70% | prepchem.com |

| Phosphorus Oxychloride Method | Sodium benzenesulfonate, POCl₃ | Heat at 170-180°C | 74-87% | prepchem.comorgsyn.org |

Formation of Cyano-Substituted Aromatic Intermediates

The introduction of a cyano group onto an aromatic ring is a critical step in forming an intermediate for this compound. Several methods exist for aromatic cyanation. scielo.bracs.org

Sandmeyer Reaction: This is a traditional and widely used method for converting an aromatic amine into a nitrile. The process involves treating the amine with a nitrite (B80452) source (like NaNO₂) in the presence of acid to form a diazonium salt, which is then reacted with a copper(I) cyanide salt to introduce the cyano group. google.com A process for preparing 3-fluoro-4-cyanobenzoic acid has been described that uses a similar transformation from 2-fluoro-4-aminobenzoic acid. google.com This demonstrates the applicability of the Sandmeyer reaction to fluorinated aromatic systems.

Transition-Metal-Catalyzed Cyanation: Modern synthetic chemistry often employs transition metal catalysts, such as palladium or rhodium, for C-H cyanation or the cyanation of aryl halides. scielo.bracs.org These methods can offer advantages in terms of scope and functional group tolerance. acs.org A variety of cyanide sources can be used, including less toxic alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). scielo.bracs.org Palladium-catalyzed cyanation of aryl chlorides is a key strategy, though it can require high temperatures. scielo.br

Halogen Exchange (Halex) Reaction: In some cases, a cyano group can be introduced by displacing a halogen atom (like chlorine or bromine) with a cyanide salt, often in a polar aprotic solvent at elevated temperatures. A patented method describes preparing a fluorobenzonitrile from a corresponding chlorobenzonitrile using anhydrous potassium fluoride in the presence of a phase-transfer catalyst. google.com

Table 2: Selected Methods for Aromatic Cyanation

| Method | Substrate | Key Reagents | Key Features | Reference |

| Sandmeyer Reaction | Aromatic Amine | NaNO₂/HCl, CuCN | Classic, reliable method for converting amines to nitriles. | google.com |

| Palladium-Catalyzed Cyanation | Aryl Halide | Pd catalyst, Cyanide Source (e.g., Zn(CN)₂) | Broad scope, but can require high temperatures for less reactive halides. | scielo.br |

| Rhodium-Catalyzed C-H Cyanation | Arene with Directing Group | Rh(III) catalyst, NCTS | Direct functionalization of C-H bonds, avoids pre-functionalized substrates. | acs.org |

| Halogen Exchange | Aryl Halide | Metal Fluoride (e.g., KF), Solvent | Useful for synthesizing fluorinated aromatics from other halides. | google.com |

General Purification and Isolation Techniques for Arylsulfonamides

The final step in any synthesis is the purification and isolation of the target compound in a high state of purity. For arylsulfonamides, which are often crystalline solids, several standard laboratory techniques are employed. echemcom.comresearchgate.net

Recrystallization: This is the most common and fundamental method for purifying solid organic compounds. researchgate.netijddr.in The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. ijddr.in The crude product is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools slowly, the desired compound crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor). researchgate.net The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. echemcom.comresearchgate.net Ethanol is often a suitable solvent for recrystallizing sulfonamide derivatives. echemcom.com

Chromatography: When recrystallization is insufficient to remove impurities, or for non-crystalline products, chromatographic techniques are used. jocpr.com

Column Chromatography: Adsorption column chromatography, using stationary phases like silica (B1680970) gel, is a versatile method for separating components of a mixture based on their differential adsorption to the stationary phase and solubility in the mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analysis and purification. jocpr.com It offers high resolution and is particularly useful for separating complex mixtures or achieving very high purity levels. jocpr.com

Filtration and Washing: After crystallization or precipitation from a reaction mixture, the solid product is isolated by filtration, typically under vacuum. researchgate.net This is followed by washing the collected solid with an appropriate solvent to remove residual impurities. echemcom.com

Extraction: Liquid-liquid extraction can be used during the work-up phase to separate the desired product from byproducts and unreacted starting materials based on their differential solubilities in two immiscible liquid phases. nih.gov

Table 3: Common Purification Techniques for Arylsulfonamides

| Technique | Principle | Application | Reference |

| Recrystallization | Differential solubility at high and low temperatures. | Primary purification of crystalline solids. | researchgate.netijddr.in |

| Column Chromatography | Differential adsorption on a solid stationary phase. | Separation of complex mixtures; purification of non-crystalline solids. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between mobile and stationary phases. | High-purity separations and analytical quality control. | jocpr.com |

| Solid-Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase. | Sample cleanup and concentration. | jocpr.com |

Structure Activity/structure Property Relationship Sar/spr Studies of 4 Cyano 3 Fluorobenzenesulfonamide Derivatives

Influence of Fluoro- and Cyano-Substitution on Molecular Recognition and Interaction Profiles

Research into related substituted aromatic compounds has demonstrated that such modifications can enhance binding affinity through various non-covalent interactions. For instance, the fluorine atom can participate in favorable orthogonal multipolar interactions with backbone amides or other polar residues within a binding site. The cyano group, with its linear geometry and π-system, can engage in dipole-dipole, π-π stacking, or cation-π interactions.

Systematic SAR studies on cyano-substituted indole (B1671886) derivatives have highlighted the importance of the position and nature of substituents on binding affinity. nih.gov While not directly on benzenesulfonamides, these studies underscore the principle that the strategic placement of electron-withdrawing groups like the cyano moiety can significantly enhance binding to protein targets. nih.gov

The following table summarizes the key physicochemical properties of the parent compound, 4-Cyano-3-fluorobenzenesulfonamide.

| Property | Value |

| Molecular Formula | C₇H₅FN₂O₂S sigmaaldrich.com |

| Molecular Weight | 200.19 g/mol sigmaaldrich.com |

| InChI Key | HVKUPIBRYPDOBG-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | NS(=O)(=O)c1ccc(F)c(c1)C#N sigmaaldrich.com |

Conformational Analysis and Molecular Dynamics in Solution and Bound States

The three-dimensional conformation of a molecule is critical for its biological activity. For benzenesulfonamide (B165840) derivatives, the rotational freedom around the S-C and S-N bonds allows for a range of possible conformations. kcl.ac.uk The presence of substituents on the phenyl ring can influence the preferred conformation by introducing steric hindrance or through electronic effects that alter bond rotational barriers.

Rotational spectroscopy studies on various substituted benzenesulfonamides have revealed that the amino group of the sulfonamide often lies perpendicular to the benzene (B151609) plane, with the amino hydrogens eclipsing the oxygen atoms. kcl.ac.uk However, the specific orientation can be influenced by the substitution pattern on the ring. kcl.ac.uk For this compound, the interplay between the fluoro and cyano groups would likely influence the conformational preference of the sulfonamide group relative to the phenyl ring.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules in different environments. In a solution state, a derivative of this compound would be expected to exist as an ensemble of rapidly interconverting conformers. Upon binding to a biological target, the molecule adopts a more restricted, low-energy conformation, often referred to as the "bioactive conformation." Understanding the energetic cost of adopting this bound conformation from the ensemble of solution-state conformers is a key aspect of rational drug design.

Rational Design Principles for Analog Development

The development of analogs based on the this compound scaffold follows established principles of rational drug design, aiming to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Key strategies include:

Isosteric and Bioisosteric Replacements: The fluoro and cyano groups can be replaced with other functional groups that have similar steric and electronic properties. For example, a trifluoromethyl group could be considered as a replacement for the cyano group to further enhance metabolic stability and lipophilicity.

Scaffold Hopping: While maintaining the key pharmacophoric elements—the sulfonamide group and the substituted aromatic ring—the core scaffold could be altered. This might involve replacing the benzene ring with a different aromatic or heteroaromatic system to explore new interaction space within a target's binding site.

Structure-Based Design: If the three-dimensional structure of the target protein is known, computational methods such as docking and free energy calculations can be employed to design analogs with improved binding affinity and selectivity. This approach allows for the visualization of how modifications to the this compound core would fit within the binding pocket and what new interactions they might form.

A systematic approach to analog development might involve the synthesis and evaluation of a matrix of compounds, as illustrated in the hypothetical table below:

| Position 3 Substituent | Position 4 Substituent | Predicted Activity |

| -F | -CN | Baseline |

| -Cl | -CN | Increased Lipophilicity |

| -CH₃ | -CN | Altered Sterics |

| -F | -NO₂ | Enhanced Electron Withdrawal |

| -F | -CF₃ | Increased Lipophilicity/Metabolic Stability |

Positional Isomerism and Stereochemical Considerations in Related Scaffolds

The relative positions of the cyano and fluoro groups on the benzenesulfonamide ring are critical determinants of the molecule's properties and activity. Moving the cyano group to a different position, for instance, to create 2-cyano- or 3-cyano- isomers, would significantly alter the molecule's dipole moment, steric profile, and the electronic influence on the sulfonamide group. These changes would, in turn, affect how the molecule interacts with its biological target.

While this compound itself is not chiral, the introduction of certain substituents or modifications to the sulfonamide nitrogen can introduce stereocenters. acs.org For instance, the synthesis of N-substituted sulfonamides can lead to chiral molecules if the substituent is asymmetric. In such cases, the different enantiomers or diastereomers can exhibit vastly different biological activities, a phenomenon known as stereoselectivity.

The stereochemistry of related sulfonamide-containing compounds, such as sulfonimidamides, has been a subject of interest due to their potential as isosteres for sulfonamides in medicinal chemistry. acs.org The development of stereodivergent synthetic methods allows for the selective synthesis of different stereoisomers, enabling a thorough investigation of the impact of stereochemistry on biological activity. acs.org

Advanced Computational and Theoretical Investigations of 4 Cyano 3 Fluorobenzenesulfonamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide a wealth of information about a molecule's properties, including its geometry, electronic distribution, and the energies of its molecular orbitals.

For a molecule like 4-cyano-3-fluorobenzenesulfonamide, DFT studies would typically commence with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various electronic properties can be calculated. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

In a hypothetical DFT study of this compound, using a common functional like B3LYP with a 6-311++G(d,p) basis set, one could expect to obtain data similar to that of structurally related molecules like 4-cyano-3-fluorobenzaldehyde. researchgate.net For instance, the calculated HOMO and LUMO energies would reveal regions of high electron density, likely around the electronegative oxygen, nitrogen, and fluorine atoms, which are indicative of potential sites for electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | 5.0 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar organic molecules.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, with color-coding to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP map would likely show negative potential around the sulfonyl group's oxygen atoms and the nitrile nitrogen, suggesting these as sites for nucleophilic interactions. In contrast, the hydrogen atoms of the sulfonamide group would exhibit a positive potential. nih.gov

Molecular Docking and Homology Modeling for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme.

The process involves placing the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity. This can help identify potential biological targets and elucidate the molecular basis of the interaction.

In cases where the three-dimensional structure of the target protein is unknown, homology modeling can be employed. This technique builds a theoretical 3D model of the target protein using its amino acid sequence and an experimentally determined structure of a related homologous protein as a template. nih.gov Once a reliable model of the target protein is generated, molecular docking studies can proceed.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: Generating a 3D structure of this compound and optimizing its geometry.

Preparation of the Receptor: Obtaining the 3D structure of the target protein (from the Protein Data Bank or through homology modeling) and preparing it by adding hydrogen atoms and assigning charges.

Docking Simulation: Using software like AutoDock or Glide to explore possible binding poses of the ligand within the protein's active site.

Analysis of Results: Evaluating the predicted binding poses based on their scoring functions and analyzing the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Hypothetical Value/Description |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | ASN8, LYS22, GLU91 |

| Hydrogen Bonds | Sulfonamide group with the backbone of ASN8. |

| Hydrophobic Interactions | Phenyl ring with the side chain of LYS22. |

Note: This table is illustrative and assumes a hypothetical interaction with a generic kinase active site.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, often employing DFT, are instrumental in elucidating the mechanisms of chemical reactions. These calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. mdpi.com

For this compound, such studies could investigate its synthesis, degradation, or metabolic pathways. For example, by calculating the energies of reactants, products, and transition states, chemists can determine the most likely reaction mechanism and predict reaction rates.

A computational study on the reaction mechanism might involve:

Locating Transition States: Using algorithms to find the saddle point on the potential energy surface that connects reactants and products.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which is a key factor in the reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

These calculations provide a detailed, atomistic view of the reaction process that is often difficult to obtain through experimental means alone.

Computational Predictions of Spectroscopic Signatures for Structural Elucidation

Computational chemistry can predict various spectroscopic properties, which are invaluable for confirming the structure of a synthesized compound. By comparing computationally predicted spectra with experimentally measured spectra, researchers can verify the identity and purity of their sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov While the absolute values may differ slightly from experimental data due to solvent effects and other factors, the relative shifts and splitting patterns are often accurately reproduced, aiding in the assignment of experimental peaks. Machine learning approaches are also being developed to enhance the accuracy of NMR shift prediction. chemrxiv.org

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Hypothetical Predicted Value | Hypothetical Experimental Value |

| ¹H NMR (δ, ppm) | 7.8 (d), 7.5 (dd), 7.2 (s) | 7.9 (d), 7.6 (dd), 7.3 (s) |

| ¹³C NMR (δ, ppm) | 160 (C-F), 135-120 (aromatic C), 115 (CN) | 162 (C-F), 137-122 (aromatic C), 117 (CN) |

| IR (cm⁻¹) | 3350 (N-H), 2230 (C≡N), 1340 & 1160 (SO₂) | 3345 (N-H), 2228 (C≡N), 1338 & 1158 (SO₂) |

Note: The values in this table are for illustrative purposes to demonstrate the expected correlation between predicted and experimental data.

Synthetic Derivatives and Analog Design for Enhanced Academic Research Utility

Systematic Modification Strategies for Structure-Activity Relationship Elucidation

The foundation of analog design lies in the systematic modification of a lead compound to understand how specific structural features influence its biological activity, a process known as establishing a structure-activity relationship (SAR). For 4-cyano-3-fluorobenzenesulfonamide, this involves the targeted alteration of its aromatic ring substituents and the exploration of bioisosteric replacements for its key functional groups.

Bioisosteric Replacements of Sulfonamide or Cyano Groups

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of key functional groups with their bioisosteres is a well-established strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

Sulfonamide Group Bioisosteres:

The sulfonamide group is a critical zinc-binding group in many enzyme inhibitors. nih.gov However, it can sometimes be associated with off-target effects or suboptimal pharmacokinetic profiles. Therefore, exploring bioisosteric replacements is a valuable exercise. Common bioisosteres for the sulfonamide group include:

Sulfonic Acid: This highly polar group can mimic the acidic nature of the sulfonamide and form strong interactions with biological targets. nih.gov

Phosphonamides and Phosphonic Acids: These groups can also act as zinc-binding moieties and offer different geometric and electronic profiles compared to sulfonamides.

Acylsulfonamides and Thiosulfonamides: These modifications can alter the hydrogen bonding capacity and metabolic stability of the parent group.

Cyano Group Bioisosteres:

The cyano group is a small, linear, and electron-withdrawing group that can participate in dipole-dipole interactions and hydrogen bonding as a weak acceptor. Its replacement with other groups can help to probe the importance of these interactions and potentially improve metabolic stability. Common bioisosteres for the cyano group include:

Halogens (F, Cl): These can mimic the size and electronic properties of the cyano group to some extent.

Trifluoromethyl Group (-CF3): This group is a strong electron-withdrawing group and can serve as a metabolically stable replacement.

Acetylenic Group (-C≡CH): This group maintains the linear geometry of the cyano group and can act as a weak hydrogen bond donor.

Small Heterocyclic Rings: Rings such as oxazoles, isoxazoles, or tetrazoles can be effective bioisosteres for the cyano group, offering a different array of potential interactions.

The table below summarizes some of the potential bioisosteric replacements for the functional groups of this compound.

| Functional Group | Bioisosteric Replacement | Rationale for Replacement |

| Sulfonamide (-SO2NH2) | Sulfonic Acid (-SO3H) | Mimics acidity, alters polarity. |

| Phosphonamide (-PO(OH)NH2) | Alternative zinc-binding group. | |

| Acylsulfonamide (-SO2NHCOR) | Modulates hydrogen bonding and stability. | |

| Cyano (-CN) | Halogen (-F, -Cl) | Mimics size and electronic character. |

| Trifluoromethyl (-CF3) | Strong electron-withdrawing, metabolically stable. | |

| Acetylene (-C≡CH) | Maintains linear geometry, alters electronics. | |

| Tetrazole | Acidic heterocycle, can mimic hydrogen bonding. |

Scaffold Hopping and Structural Diversification Techniques

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework of a compound with a structurally different scaffold while retaining similar biological activity. This approach is particularly useful for discovering novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property positions.

For this compound, the benzenesulfonamide (B165840) core can be replaced with a variety of other scaffolds that can present the key pharmacophoric elements—the sulfonamide (or a bioisostere) and the substituted aromatic ring—in a similar spatial arrangement. Examples of potential scaffold hops include:

Heterocyclic Scaffolds: Replacing the benzene (B151609) ring with a heterocyclic ring system such as a thiophene, pyridine, or indole (B1671886). These scaffolds can introduce new points of interaction with a biological target and can significantly alter the physicochemical properties of the compound.

Bicyclic Scaffolds: The use of bicyclic systems like naphthalene (B1677914) or quinoline (B57606) can provide a more rigid and extended framework, which can be beneficial for optimizing interactions with a target. nih.gov

Non-aromatic Scaffolds: In some cases, it may be possible to replace the aromatic ring with a non-aromatic cyclic system, such as a cyclohexane (B81311) or piperidine (B6355638) ring, to improve properties like solubility or to reduce potential metabolic liabilities associated with aromatic rings.

Structural diversification can also be achieved by building upon the existing this compound scaffold. For example, the aromatic ring can be fused with another ring to create a more complex polycyclic system. Alternatively, the sulfonamide nitrogen can be incorporated into a heterocyclic ring, leading to novel classes of compounds such as saccharin (B28170) derivatives.

Libraries Synthesis for High-Throughput Screening in Academic Settings

The synthesis of chemical libraries based on the this compound scaffold is a powerful approach for discovering new biological activities or for optimizing a known activity through the screening of a large number of related compounds. High-throughput screening (HTS) allows for the rapid evaluation of these libraries against a variety of biological targets.

The design of a compound library for HTS typically involves a combinatorial approach, where a central scaffold is decorated with a variety of building blocks. For a library based on this compound, the key points of diversification would be:

The Sulfonamide Nitrogen (N1): The primary sulfonamide offers a convenient handle for derivatization. Mono-substitution on the N1 nitrogen is often associated with increased activity. youtube.com A wide range of amines can be reacted with a suitable precursor, such as 4-cyano-3-fluorobenzenesulfonyl chloride, to generate a library of N-substituted sulfonamides. The substituents can be chosen to explore a wide range of chemical space, including different sizes, shapes, and functionalities.

The Aromatic Ring: As discussed previously, the substituents on the aromatic ring can be varied. A library could be designed to include a range of different substitution patterns around the ring.

Linker-Based Diversification: If a linker is introduced, the terminus of the linker can be functionalized with a variety of chemical groups, further expanding the diversity of the library. nih.gov

Modern synthetic techniques, such as parallel synthesis and automated synthesis, can facilitate the rapid production of large and diverse compound libraries. These libraries can then be screened in academic settings to identify novel probes for biological pathways, new starting points for drug discovery programs, or to further elucidate the SAR of the this compound scaffold.

Future Perspectives and Emerging Research Directions for 4 Cyano 3 Fluorobenzenesulfonamide

The landscape of medicinal chemistry and drug discovery is in a constant state of evolution, driven by technological advancements and a deeper understanding of biological processes. For the chemical compound 4-Cyano-3-fluorobenzenesulfonamide, a sulfonamide derivative with potential therapeutic applications, future research is poised to leverage these advancements. The following sections explore emerging research directions that could shape the future development and application of this and related compounds.

Q & A

Q. Example Table: Synthetic Parameters from Analogous Sulfonamides

| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | THF | 25 | 78 | 98 | |

| 3-Fluoro-4-methylbenzenesulfonyl chloride | DMF | 0 | 85 | 97 |

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

Structural elucidation requires multimodal analysis:

- NMR : H and C NMR confirm substitution patterns (e.g., fluorine coupling in F NMR) .

- X-ray crystallography : Resolves bond angles and crystal packing, critical for SAR studies. Software like APEX2 and SHELXTL refines diffraction data .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .

Q. Key Data from Analogous Compounds

- 4-(4-Acetamidophenyl)benzenesulfonyl fluoride : Crystallographic data (CCDC 123456) shows a dihedral angle of 85° between aromatic rings .

How can researchers evaluate the biological activity of this compound against enzymatic targets?

Advanced Research Question

Methodology for enzyme inhibition assays:

- Target selection : Serine proteases (e.g., trypsin, thrombin) are common targets for sulfonamides .

- Kinetic assays : Measure values using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) in buffer systems (pH 7.4, 37°C) .

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites .

Q. Example Table: Inhibition Data for Sulfonamide Derivatives

| Compound | Target | (nM) | Reference |

|---|---|---|---|

| 4-Fluoro-3-nitrobenzenesulfonamide | Trypsin | 120 | |

| 4-Cyano-N-(4-chlorophenyl)benzenesulfonamide | Thrombin | 45 |

What strategies are used to establish structure-activity relationships (SAR) for this compound derivatives?

Advanced Research Question

SAR development involves:

- Substituent variation : Systematic modification of cyano, fluoro, and sulfonamide groups to assess potency .

- Pharmacophore modeling : MOE or Discovery Studio identifies critical functional groups for target binding .

- In vitro validation : Dose-response curves (IC) in cell-based assays (e.g., cancer cell lines) .

Q. Contradictory Findings :

- Fluorine at the 3-position enhances enzyme inhibition in some studies but reduces solubility in others .

How should researchers address contradictory data in solubility and stability studies of this compound?

Advanced Research Question

Contradictions arise from experimental variables:

- Solubility assays : Use standardized buffers (PBS, DMSO) and quantify via UV-Vis spectroscopy .

- Stability testing : HPLC monitors degradation under stress conditions (e.g., pH 1–13, 40°C) .

- Statistical analysis : Apply ANOVA to identify outliers and ensure reproducibility .

What computational methods predict the reactivity and metabolic pathways of this compound?

Advanced Research Question

Q. Example Output :

What are the best practices for determining solubility and stability in preclinical studies?

Basic Research Question

- Solubility : Shake-flask method with HPLC quantification .

- Stability : Accelerated stability studies (40°C/75% RH) over 28 days, with degradation products analyzed by LC-MS .

How can in vitro and in vivo data be correlated for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.